REACTION_CXSMILES
|
Cl[Si:2]([CH3:5])([CH3:4])[CH3:3].Br[C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1>CN(C)P(N(C)C)(N(C)C)=O>[CH3:3][Si:2]([CH3:5])([CH3:4])[C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1
|
Name
|
4
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Mg
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.43 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=NC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 18 hours at 75° C. after which GLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the reaction was added dropwise
|
Type
|
CUSTOM
|
Details
|
consumption of the 5-bromopyrimidine
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×250 ml of ethyl acetate (EtOAc)
|
Type
|
EXTRACTION
|
Details
|
extracted with 250 ml of EtOAc
|
Type
|
EXTRACTION
|
Details
|
The extractions
|
Type
|
WASH
|
Details
|
washed with 4×250 ml aliquots of distilled water
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Type
|
CUSTOM
|
Details
|
afforded 1.2 g of crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography with 1:4 ethyl acetate/hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1C=NC=NC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 9.8% | |
YIELD: CALCULATEDPERCENTYIELD | 9.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |